molecular formula C23H24N2O5S2 B6524088 methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate CAS No. 477326-26-4

methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B6524088
CAS No.: 477326-26-4
M. Wt: 472.6 g/mol
InChI Key: XQSSJCVMLDZCBY-UHFFFAOYSA-N
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Description

Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring, which is known for its electronic properties, making it valuable in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfonamide moiety, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinally, this compound may serve as a lead compound in the development of new pharmaceuticals. Its potential bioactivity could be harnessed to create drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism by which methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate: Similar structure but with dimethyl instead of diethyl groups.

    Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-(4-methylphenyl)thiophene-2-carboxylate: Similar structure with a methyl group on the phenyl ring.

    Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-(2-thienyl)thiophene-2-carboxylate: Similar structure with a thienyl group instead of a phenyl group.

Uniqueness

Methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.

Properties

IUPAC Name

methyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-4-25(5-2)32(28,29)18-13-11-17(12-14-18)22(26)24-19-15-20(16-9-7-6-8-10-16)31-21(19)23(27)30-3/h6-15H,4-5H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSSJCVMLDZCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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